Alfasone; Alphasone

Catalog No.
S15375848
CAS No.
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfasone; Alphasone

Product Name

Alfasone; Alphasone

IUPAC Name

(10R,13S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21+/m0/s1

InChI Key

CXDWHYOBSJTRJU-LIASXULMSA-N

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Isomeric SMILES

CC(=O)[C@]1(C(CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)O

Alfasone, also known as Alphasone or Algestone acetophenide, is a synthetic steroid derived from progesterone. It possesses a complex structure characterized by a pregn-4-ene backbone, with specific modifications including oxo groups at positions 3 and 20, and hydroxyl groups at positions 16 and 17. The compound is primarily recognized for its use in hormonal therapies and contraceptive formulations. It has been studied for its pharmacological properties, particularly in the context of progestin activity, where it serves as a long-lasting injectable contraceptive when combined with estrogen .

Typical of steroid derivatives. Notably, it can be subjected to oxidation and reduction processes, which modify its functional groups. The synthesis of Alfasone often involves the cyclization of hydroxyl groups into acetophenide moieties, leading to unique structural features that enhance its biological activity. For instance, the reaction of Algestone with acetophenone yields Alfasone through an acetal formation process .

Alfasone exhibits significant biological activity as a progestin, influencing reproductive functions by mimicking the effects of natural progesterone. Its primary actions include:

  • Regulation of Menstrual Cycle: By modulating uterine lining growth and maintenance.
  • Contraceptive Effects: Preventing ovulation when used in combination with estrogen.
  • Anti-inflammatory Properties: Its acetonide form is utilized topically for inflammation management .

The pharmacokinetics of Alfasone indicate a prolonged half-life, allowing for extended effectiveness in therapeutic applications .

The synthesis of Alfasone typically involves several key steps:

  • Starting Material: The process often begins with 17α-hydroxyprogesterone.
  • Oxidation: Hydroxyl groups are oxidized to form ketones.
  • Cyclization: The formation of acetophenide occurs through the reaction with acetophenone.
  • Purification: The final product is purified using techniques such as chromatography.

Various methods have been documented in literature, emphasizing the importance of reaction conditions in achieving high yields and desired purity levels .

Several compounds share structural similarities with Alfasone, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
AlgestonePregnane steroidProgestin activity; used in hormonal therapies
Medroxyprogesterone acetateSynthetic progestinLong-acting contraceptive; anti-cancer properties
Hydroxyprogesterone caproateProgestinUsed in hormone replacement therapy
Chlormadinone acetateSynthetic progestinAnti-androgenic effects; used in contraceptives
Cyproterone acetateProgestin/anti-androgenTreatment for androgen-related disorders

Alfasone's uniqueness lies in its specific acetophenide modification, which enhances its stability and prolongs its action compared to other similar compounds. This modification allows for distinct pharmacological profiles that are advantageous in clinical applications .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.21440943 g/mol

Monoisotopic Mass

346.21440943 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-11

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